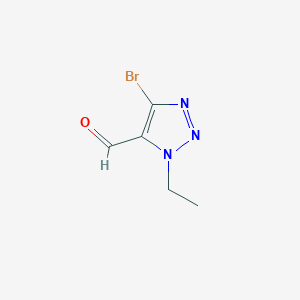
3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carbonitrile group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, followed by cyclization to form the oxirane ring. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Amines
Substitution: Substituted aryl derivatives
Applications De Recherche Scientifique
3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile involves its reactivity towards nucleophiles due to the strained oxirane ring. The ring-opening reactions lead to the formation of various intermediates that can interact with biological targets. The carbonitrile group can also participate in interactions with enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-3-(4-fluorophenyl)oxirane-2-carbonitrile
- 3-Methyl-3-(4-fluorophenyl)oxirane-2-carbonitrile
- 3-Ethyl-3-(4-chlorophenyl)oxirane-2-carbonitrile
Uniqueness
3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. The fluorophenyl group also imparts specific electronic effects that can affect its interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C11H10FNO |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
3-ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-2-11(10(7-13)14-11)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
Clé InChI |
DDTTWMZIGFUBQB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)C#N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)

![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)
![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)

![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)
